Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate
Overview
Description
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is a quinoline derivative with the molecular formula C₁₂H₉BrClNO₂ and a molecular weight of 314.57 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and methyl groups attached to a quinoline core. It is primarily used in research and development within the fields of chemistry and pharmacology.
Mechanism of Action
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The downstream effects of these reactions on biochemical pathways are complex and depend on the specific context of the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Bromination and Chlorination:
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-chloro-2-hydroxybenzoate: This compound shares similar halogenation patterns but differs in the core structure, being a benzoate rather than a quinoline.
Methyl 5-bromo-4-chloroquinoline-2-carboxylate: This compound lacks the additional methyl group at the 8-position, making it less sterically hindered.
Uniqueness
Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the quinoline core, along with a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-6-3-4-7(13)10-8(14)5-9(12(16)17-2)15-11(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKVLCQALRHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CC(=N2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674830 | |
Record name | Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-60-2 | |
Record name | Methyl 5-bromo-4-chloro-8-methyl-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-4-chloro-8-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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